Pinobanksin 5-methyl ether

Description

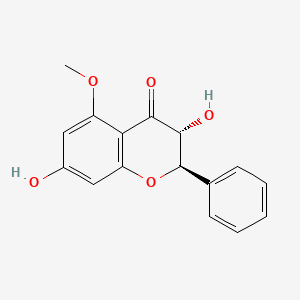

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIDMFTGGTHOH-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922934 | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-04-0, 119309-36-3 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pinobanksin 5-Methyl Ether: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a flavonoid, a class of secondary metabolites found throughout the plant kingdom, recognized for its diverse biological activities.[1] This technical guide provides an in-depth overview of the natural sources of pinobanksin 5-methyl ether, detailed methodologies for its isolation, and an exploration of its known molecular interactions. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in bee propolis, a resinous substance produced by honeybees from plant exudates.[1][2] The chemical composition of propolis, including the concentration of this compound, is highly dependent on the geographical location and the local flora visited by the bees. Propolis of the "poplar type," derived from the bud exudates of Populus species, is a particularly rich source.[3] This compound has also been identified in honey and the resinous exudates of various plants.[4][5]

| Natural Source | Geographic Origin/Type | Plant Precursor (if specified) | Concentration/Yield | Reference |

| Bee Propolis | China | Populus spp. | 5.36% of ethanolic extract | [6] |

| Bee Propolis | United States | Populus spp. | 4.24% of ethanolic extract | [6][7] |

| Bee Propolis | Georgian | Populus nigra, Populus tremula | Identified as a component | |

| Bee Propolis | Northeast Portuguese | Populus spp. | Identified as a component | |

| Bee Propolis | Chilean | Not specified | Identified as a component | [8] |

| Honey | Not specified | Not specified | Identified as a component | [5] |

Isolation and Purification: Experimental Protocols

The isolation of this compound from its natural sources, primarily propolis, involves extraction followed by chromatographic separation. The following is a composite protocol based on established methodologies for the fractionation of propolis extracts.

Extraction of Raw Propolis

This initial step aims to extract the phenolic compounds, including this compound, from the crude propolis.

-

Preparation of Propolis : Freeze raw propolis at -20°C overnight to make it brittle. Grind the frozen propolis into a fine powder (approximately 10-80 μm particle size) using a coffee mill or a similar grinding device.

-

Solvent Extraction :

-

Macerate the powdered propolis in 70% ethanol (B145695) (1:30 w/v) at room temperature for 24 hours.

-

Alternatively, for a more rapid extraction, sonicate the propolis-ethanol suspension in an ultrasonic bath for 20 minutes at 20°C.

-

-

Filtration and Concentration :

-

Filter the ethanolic extract to remove insoluble materials such as beeswax.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dry ethanolic extract.

-

Chromatographic Purification

A multi-step chromatographic approach is typically employed to isolate this compound from the complex propolis extract.

-

Column Chromatography (Initial Fractionation) :

-

Stationary Phase : Silica (B1680970) gel.

-

Mobile Phase : A gradient of solvents is used to separate compounds based on polarity. A common approach is to start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate (B1210297). For example, a step gradient of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.) can be used.

-

Procedure :

-

Dissolve the dry propolis extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with the solvent gradient, collecting fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification) :

-

Stationary Phase : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). A typical gradient might be:

-

Start with a higher concentration of water and gradually increase the concentration of acetonitrile.

-

For example, a linear gradient from 20% to 90% acetonitrile over 40-60 minutes.

-

-

Procedure :

-

Dissolve the fractions from column chromatography containing this compound in the initial mobile phase.

-

Filter the solution through a 0.2 µm filter.

-

Inject the filtered solution into the HPLC system.

-

Collect the peak corresponding to this compound based on its retention time, which can be determined using a reference standard.

-

-

Detection : UV detection at approximately 290 nm is suitable for flavonoids.

-

-

Structural Elucidation : The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from propolis.

Caption: General workflow for the isolation of this compound.

Molecular Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of flavonoids from propolis, including this compound. Its antioxidant and anti-inflammatory effects are reported to be mediated through the modulation of the Nrf2 and NF-κB signaling pathways.[9]

The Nrf2 and NF-κB Signaling Pathways

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway : This pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and detoxification enzymes.

-

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway : This pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound is suggested to inhibit this pathway, thereby exerting its anti-inflammatory effects.

The following diagram illustrates the proposed interaction of this compound with these two critical signaling pathways.

Caption: Modulation of Nrf2 and NF-κB pathways by this compound.

References

- 1. This compound | 119309-36-3 | UEA30936 [biosynth.com]

- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Compositions of Propolis from China and the United States and their Antimicrobial Activities Against Penicillium notatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pinobanksin 5-Methyl Ether: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid found in various sources, including propolis.[1][2] As a derivative of pinobanksin, it belongs to the flavanone (B1672756) class of polyphenols, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the biological activity screening of pinobanksin 5-methyl ether, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound have been investigated in several studies, with a primary focus on its antioxidant and cytotoxic properties. The following tables summarize the available quantitative data to facilitate a clear comparison of its potency in various assays.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test System | IC50 (µg/mL) | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 98.4 | ~343.7 | [3] |

| ABTS Radical Scavenging | Chemical Assay | >100 | >349.3 | [3] |

Note: The IC50 value for the ABTS assay was reported as greater than 100 µg/mL, indicating weak activity in this specific assay. The molecular weight of this compound (286.28 g/mol ) was used for the µM conversion.

Table 2: Antiproliferative and Cytotoxic Activity of Pinobanksin and its Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Pinobanksin | M12.C3.F6 (B-cell lymphoma) | MTT Assay | 52.1 | [4] |

| Pinobanksin-3-O-propanoate | M12.C3.F6 (B-cell lymphoma) | MTT Assay | 67.0 | [4] |

| Pinobanksin-3-O-butyrate | M12.C3.F6 (B-cell lymphoma) | MTT Assay | 49.9 | [4] |

| Pinobanksin-3-O-pentanoate | M12.C3.F6 (B-cell lymphoma) | MTT Assay | 51.3 | [4] |

| Pinobanksin-3-O-hexanoate | M12.C3.F6 (B-cell lymphoma) | MTT Assay | 76.6 | [4] |

| Pinobanksin | PANC-1 (human pancreatic cancer) | Not Specified | 17.9 | [4] |

| Pinobanksin-3-O-acetate | PANC-1 (human pancreatic cancer) | Not Specified | 9.1 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments relevant to the biological activity screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[5][6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[5]

-

Preparation of test compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

-

Add the DPPH working solution to each well.

-

Include a blank (methanol without the test compound) and a positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the activities of its parent compound, pinobanksin, and other flavonoids suggest potential involvement in key cellular signaling cascades related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

Hypothesized Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Activation of the Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | CAS#:119309-36-3 | Chemsrc [chemsrc.com]

- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to Pinobanksin 5-methyl ether: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its discovery, natural sources, and methods for its synthesis. Furthermore, this document details its biological activities with available quantitative data and outlines relevant experimental protocols. The guide also visualizes key pathways and workflows to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and Natural Sources

Pinobanksin 5-methyl ether was first identified as a natural constituent of various propolis samples, a resinous mixture produced by honeybees. Its discovery is intrinsically linked to the phytochemical analysis of propolis from diverse geographical origins, including China, Georgia, Chile, and Kazakhstan.[1][2][3][4] Beyond propolis, this flavonoid has also been identified in the exudates of various plants, highlighting its role as a secondary metabolite in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 119309-36-3 | [5] |

| Molecular Formula | C₁₆H₁₄O₅ | [5] |

| Molecular Weight | 286.28 g/mol | [5] |

| IUPAC Name | (2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | [4] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Synthesis of this compound

While a definitive, step-by-step synthesis of this compound is not extensively detailed in the available literature, a plausible synthetic route can be proposed based on the principles of flavonoid chemistry. The most logical approach involves the selective methylation of the 5-hydroxyl group of the parent compound, pinobanksin. This regioselectivity can be challenging due to the presence of multiple hydroxyl groups. A potential synthetic strategy would involve a protection-methylation-deprotection sequence.

Proposed Synthetic Pathway

The synthesis would likely proceed through the following key stages:

-

Protection of the 3- and 7-hydroxyl groups of pinobanksin: This is a critical step to ensure the selective methylation of the 5-hydroxyl group. Common protecting groups for phenolic hydroxyls, such as benzyl (B1604629) or silyl (B83357) ethers, could be employed.

-

Methylation of the 5-hydroxyl group: The protected pinobanksin would then be treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base.

-

Deprotection: The final step would involve the removal of the protecting groups to yield this compound. The choice of deprotection conditions would depend on the protecting groups used.

A visual representation of this proposed synthetic workflow is provided below.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. The most well-documented of these is its antioxidant potential.

Antioxidant Activity

Quantitative analysis of the antioxidant activity of this compound isolated from Mexican brown propolis has been performed using DPPH and ABTS radical scavenging assays. The results are summarized in the table below.

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 98.4 | [5] |

| ABTS Radical Scavenging | >100 | [5] |

Other Reported Activities

In addition to its antioxidant properties, this compound has been associated with other biological effects, although quantitative data for the pure compound is limited. These include:

-

Anti-Helicobacter pylori activity: It has been identified as a component of Georgian propolis with activity against H. pylori.[1]

-

Enzyme induction: It is reported to be an effective inducer of the CYP9Q enzyme.[1]

-

Induction of detoxification genes: Studies have shown that it can induce detoxification genes.[2]

Experimental Protocols

Isolation of this compound from Propolis

A general protocol for the isolation of flavonoids from propolis, which can be adapted for this compound, is outlined below.

Methodology:

-

Extraction: Propolis is macerated with ethanol (B145695) (e.g., 70-95%) at room temperature.

-

Filtration and Concentration: The extract is filtered to remove solid residues and the solvent is evaporated under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are combined and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS).

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

This compound stock solution in a suitable solvent (e.g., methanol or DMSO)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the this compound stock solution and the positive control.

-

Add a fixed volume of the DPPH solution to each well of the microplate.

-

Add the test compound dilutions and the positive control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from the activities of its parent compound, pinobanksin, and other flavonoids.

Anti-inflammatory and Antioxidant Pathways

Flavonoids are known to exert their anti-inflammatory and antioxidant effects through various mechanisms, including the modulation of the NF-κB and Nrf2 signaling pathways. It is plausible that this compound may also interact with these pathways to reduce inflammation and oxidative stress.

Apoptosis in Cancer Cells

The parent compound, pinobanksin, has been shown to induce apoptosis in cancer cells through the activation of caspases.[1][6] It is hypothesized that this compound may share similar pro-apoptotic properties, potentially through the intrinsic or extrinsic apoptosis pathways.

A simplified diagram of a potential apoptosis-inducing pathway is shown below.

Conclusion

This compound is a naturally occurring flavonoid with demonstrated antioxidant properties and potential for other therapeutic applications. While its discovery is well-documented in various natural sources, particularly propolis, further research is required to establish a standardized chemical synthesis and to fully elucidate its biological mechanisms of action. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, paving the way for future investigations into this promising compound.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinobanksin 5-Methyl Ether: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of its Presence in Propolis and Plant Extracts, Analytical Methodologies, and Biological Activities

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid compound, is a natural product found in bee propolis and various plant species. As a derivative of pinobanksin, it is recognized for its potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the current scientific knowledge on pinobanksin 5-methyl ether, focusing on its quantitative distribution, experimental protocols for its analysis, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Analysis of this compound

The concentration of this compound has been reported in propolis from various geographical origins. The following table summarizes the available quantitative data. Notably, there is a scarcity of quantitative studies on this specific compound in plant extracts.

| Sample Type | Geographical Origin | Concentration (% of Extract) | Reference |

| Propolis Extract | Northern India | 0.04 - 0.06 | [1] |

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound is crucial for accurate research. The following protocol is a composite methodology based on established techniques for the analysis of flavonoids in propolis.

Sample Preparation and Extraction

This protocol describes a standard method for the extraction of this compound from propolis samples.

-

Sample Grinding: Propolis samples are frozen and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

A known weight of the powdered propolis is macerated with 70% ethanol (B145695) (e.g., 1:10 w/v).

-

The mixture is subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

-

The extraction is carried out for 24 hours at room temperature with constant agitation.

-

The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

-

Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD)

This method allows for the separation and quantification of this compound.

-

Chromatographic System: A UHPLC system equipped with a DAD detector is used.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-10 min, 10-40% B; 10-15 min, 40-70% B; 15-20 min, 70-10% B; followed by a re-equilibration period.

-

Flow Rate: A flow rate of 0.3 mL/min is commonly used.

-

Detection: The DAD detector is set to monitor at the maximum absorbance wavelength for this compound (typically around 290 nm).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve. The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[1]

Identification by Mass Spectrometry (MS)

For unambiguous identification, the UHPLC system can be coupled to a mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements.

-

Identification: this compound is identified by its accurate mass and fragmentation pattern in MS/MS experiments. The expected [M-H]⁻ ion for C₁₆H₁₄O₅ is m/z 285.0763.

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Experimental workflow for this compound analysis.

Signaling Pathways

This compound, as a flavonoid, is anticipated to modulate various cellular signaling pathways. While research on this specific compound is ongoing, studies on the closely related pinobanksin and other propolis flavonoids provide insights into its potential mechanisms of action, particularly in apoptosis and inflammation.

Apoptosis Signaling Pathway

Studies on Sonoran propolis have shown that pinobanksin and its ester derivatives can induce apoptosis in cancer cells.[1] This process is primarily mediated through the intrinsic (mitochondrial) pathway.

The key steps in this pathway include:

-

Induction of Mitochondrial Stress: Pinobanksin derivatives cause a loss of the mitochondrial membrane potential (ΔΨm).

-

Caspase Activation: This leads to the activation of initiator caspase-9 and executioner caspase-3. The activation of caspase-8, typically associated with the extrinsic pathway, has also been observed, suggesting potential crosstalk between the pathways.

-

Apoptosis Execution: Activated executioner caspases cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The following diagram illustrates the proposed apoptotic signaling pathway.

Apoptosis induction by pinobanksin derivatives.

Inflammatory and Antioxidant Signaling Pathways

Flavonoids present in propolis are known to possess anti-inflammatory and antioxidant properties.[2] These effects are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids like this compound may inhibit this pathway, leading to a reduction in inflammation.

-

Nrf2 Pathway: The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes. Flavonoids can activate this pathway, thereby enhancing the cell's capacity to combat oxidative stress.

The diagram below depicts the potential interplay of this compound with these pathways.

Modulation of NF-κB and Nrf2 pathways.

Conclusion

This compound is a promising flavonoid with demonstrated presence in propolis and potential therapeutic activities. This guide has provided an overview of its quantitative occurrence, detailed experimental protocols for its analysis, and insights into its likely mechanisms of action through key cellular signaling pathways. Further research is warranted to fully elucidate its quantitative distribution in a wider range of natural sources and to confirm its specific effects on the signaling pathways discussed. The information presented here serves as a valuable resource for scientists and researchers dedicated to the exploration of novel natural products for drug discovery and development.

References

Spectroscopic and Mechanistic Insights into Pinobanksin 5-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Pinobanksin 5-methyl ether, a naturally occurring flavonoid. It includes comprehensive tables of its mass spectrometry data, detailed experimental protocols for spectroscopic analysis, and a visualization of its role in key signaling pathways relevant to inflammation and cellular defense mechanisms.

Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry analysis confirms the molecular formula of this compound as C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1][2] Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for its analysis. The deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 285.[3]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₅ | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Ionization Mode | ESI- | [3] |

| Parent Ion [M-H]⁻ (m/z) | ~285 | [3] |

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound. These protocols are based on established methodologies for natural product analysis.

Sample Preparation for Spectroscopic Analysis

For accurate spectroscopic analysis, this compound should be of high purity. Standard purification techniques for flavonoids include column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC). The purified compound is then dissolved in an appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆, Methanol-d₄) or a suitable solvent for MS analysis (e.g., methanol (B129727), acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of flavonoids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire one-dimensional carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experimental time are necessary.

-

2D NMR Experiments: To aid in structural elucidation and complete assignment of proton and carbon signals, various two-dimensional NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS protocol for the analysis of flavonoids is outlined below:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatography:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution using a binary solvent system, typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile (B52724) or methanol with 0.1% formic acid as solvent B.

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

-

Flow Rate: Maintain a constant flow rate, for example, 0.5-1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like flavonoids. Analysis can be performed in both positive and negative ion modes to obtain comprehensive data.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000 amu). For structural information, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the obtained data using the instrument's software to identify the retention time, molecular ion, and fragmentation pattern of this compound.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in the cellular response to inflammation and oxidative stress, primarily through the Nrf2 and NF-κB pathways.

Anti-inflammatory and Cytoprotective Mechanisms

This compound exhibits anti-inflammatory and cytoprotective effects by influencing the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] Under conditions of oxidative stress, this compound can promote the activation of Nrf2, a master regulator of the antioxidant response.[4] Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. Concurrently, it can inhibit the pro-inflammatory NF-κB pathway, which is responsible for the production of inflammatory cytokines.[4]

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of this compound begins with the extraction and purification of the compound from its natural source, followed by structural elucidation using NMR and MS techniques.

References

Pinobanksin 5-Methyl Ether: A Preliminary Mechanistic Exploration Based on the Action of its Parent Compound, Pinobanksin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether, a flavonoid identified in natural sources such as propolis, remains a molecule of interest for its potential therapeutic properties.[1][2] However, a comprehensive review of the current scientific literature reveals a significant gap in direct research into its specific mechanism of action. In contrast, its parent compound, pinobanksin, has been the subject of numerous studies elucidating its anti-inflammatory, antioxidant, and anti-proliferative effects.[2][3][4][5] This technical guide provides a detailed overview of the established mechanisms of action for pinobanksin as a foundational basis for preliminary studies into pinobanksin 5-methyl ether. It is proposed that the biological activities of this compound are likely to mirror those of pinobanksin, although the addition of a methyl group at the 5-position may influence its potency, bioavailability, and specific molecular interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways for pinobanksin to guide future research on its 5-methyl ether derivative.

Introduction

This compound is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities.[1] It has been identified as a constituent of bee propolis.[1][2] While the direct biological effects of this compound have not been extensively studied, the well-documented activities of its parent compound, pinobanksin, offer significant insights. Pinobanksin is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4][5] This guide will delve into the known mechanisms of pinobanksin to provide a robust starting point for investigating its 5-methyl ether derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of pinobanksin. Due to the lack of available data, a corresponding table for this compound cannot be provided at this time.

Table 1: Anti-Proliferative and Cytotoxic Activity of Pinobanksin

| Cell Line | Assay Type | Parameter | Value | Reference |

| M12.C3.F6 (B-cell lymphoma) | MTT Assay | IC50 | 52.1 µM | [3] |

| PANC-1 (human pancreatic cancer) | Not specified | IC50 | 17.9 µM | [3] |

Table 2: Anti-Inflammatory and Antioxidant Activity of Pinobanksin

| Cell Line | Model | Parameter Measured | Concentration Range | Effect | Reference |

| H9c2 | LPS-induced inflammation | Pro-inflammatory cytokine expression | 5–80 µM | Dose-dependent anti-inflammatory response | [3] |

| H9c2 | H2O2-induced oxidative stress | ROS Levels | 5-40 µM | Antioxidant effect | [1] |

| H9c2 | H2O2-induced oxidative stress | ROS Levels | 40-80 µM | Pro-oxidant effect | [1] |

Key Signaling Pathways

The biological effects of pinobanksin are mediated through its interaction with several key signaling pathways. The following sections describe the pathways involved in its anti-inflammatory and apoptotic activities.

Anti-Inflammatory Signaling

Pinobanksin has been shown to modulate inflammatory responses through the Nrf2 and NF-κB pathways. In response to inflammatory stimuli, pinobanksin can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and promote the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.

References

- 1. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of Pinobanksin 5-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin 5-methyl ether, a flavonoid predominantly found in propolis, has garnered scientific interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound. It summarizes the available quantitative antioxidant data, details the experimental protocols for key antioxidant assays, and illustrates the potential underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic applications of this compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound, with a lower IC50 value indicating higher antioxidant activity. The available quantitative data for this compound is summarized in the table below.

| Antioxidant Assay | This compound IC50 (µg/mL) | Standard Compound | Standard Compound IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 98.4 ± 2.3 | Quercetin | 9.9 ± 2.5 | [1] |

| Trolox | 6.3 ± 1.4 | [1] | ||

| Ascorbic Acid | 43.2 ± 10.3 | [1] | ||

| ABTS Radical Scavenging | 126.9 ± 4.5 | Quercetin | 16.1 ± 2.1 | [1] |

| Trolox | 3.8 ± 1.2 | [1] | ||

| Ascorbic Acid | 36.8 ± 2.5 | [1] |

Note: Data for Ferric Reducing Antioxidant Power (FRAP), Superoxide (B77818) Radical Scavenging, and Hydroxyl Radical Scavenging assays for isolated this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, amber-colored bottle at 4°C.

-

Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

-

Prepare a blank containing 100 µL of methanol and 100 µL of the test sample.

-

Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

-

Assay:

-

Add 1.0 mL of the ABTS•+ working solution to 10 µL of each concentration of the test sample.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging activity is calculated as follows:

The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions fresh:

-

300 mM Acetate (B1210297) buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in distilled water

-

-

Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

-

Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

-

Assay:

-

Add 150 µL of the FRAP reagent to a test tube.

-

Add 5 µL of the test sample.

-

-

Incubation: Incubate the mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system.

Procedure:

-

Preparation of Reagents:

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADH solution (468 µM in buffer)

-

NBT solution (156 µM in buffer)

-

PMS solution (60 µM in buffer)

-

-

Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

-

Assay:

-

In a reaction tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the test sample.

-

Initiate the reaction by adding 0.5 mL of PMS solution.

-

-

Incubation: Incubate the mixture at 25°C for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the standard formula, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is often determined by measuring the inhibition of the degradation of a target molecule, such as deoxyribose.

Procedure:

-

Preparation of Reagents:

-

Phosphate buffer (20 mM, pH 7.4)

-

2-Deoxyribose solution (2.8 mM)

-

FeCl₃ solution (100 µM)

-

EDTA solution (100 µM)

-

H₂O₂ solution (1.0 mM)

-

Ascorbic acid solution (100 µM)

-

Thiobarbituric acid (TBA) solution (1% in 50 mM NaOH)

-

Trichloroacetic acid (TCA) solution (2.8%)

-

-

Preparation of Test Sample: Prepare a stock solution of this compound and serial dilutions.

-

Assay:

-

In a final volume of 1 mL, mix the test sample with 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in phosphate buffer.

-

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add 1 mL of TCA and 1 mL of TBA to the reaction mixture. Heat the mixture in a boiling water bath for 15 minutes.

-

Measurement: After cooling, measure the absorbance of the pink chromogen at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to the control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

General Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant assays.

Caption: General workflow for in vitro antioxidant capacity assessment.

Nrf2 Signaling Pathway

Flavonoids, as a class of compounds, are known to exert some of their antioxidant effects by modulating cellular signaling pathways. One of the most critical pathways is the Keap1-Nrf2 pathway. While direct evidence for this compound is still emerging, studies on propolis extracts containing this compound and other related flavonoids suggest a potential interaction with this pathway.[2]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.

Caption: Potential activation of the Nrf2 signaling pathway by flavonoids.

Conclusion

This compound demonstrates in vitro antioxidant activity, as evidenced by its capacity to scavenge DPPH and ABTS radicals. While quantitative data for other common antioxidant assays are not yet available for the isolated compound, the provided detailed protocols offer a framework for further investigation. The potential of this compound and related flavonoids to modulate the Nrf2 signaling pathway suggests a mechanism of action beyond direct radical scavenging, warranting further research to elucidate its full therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the antioxidant properties of this compound in drug discovery and development.

References

Pinobanksin 5-Methyl Ether: A Technical Whitepaper on its Potential Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in various propolis samples, is a promising but understudied candidate for anti-inflammatory drug development. While direct research on this specific compound is limited, its structural similarity to pinobanksin, a known anti-inflammatory and antioxidant agent, suggests a strong potential for analogous activity. This technical guide synthesizes the available data on pinobanksin and related propolis extracts to infer the likely mechanisms of action, experimental validation protocols, and quantitative effects of pinobanksin 5-methyl ether. The primary mechanism of action is hypothesized to be the modulation of the NF-κB and Nrf2 signaling pathways, leading to a reduction in pro-inflammatory mediators. This document provides a comprehensive overview for researchers and professionals in drug discovery, offering a foundational understanding and a roadmap for future investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Flavonoids, a class of polyphenolic compounds found in plants and propolis, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects.[1][2][3]

This compound is a flavanone (B1672756) identified as a constituent of propolis from various geographical regions, including Chile and Kazakhstan.[4][5] While its parent compound, pinobanksin, has been the subject of several studies demonstrating its anti-inflammatory properties, this compound remains largely uninvestigated.[1][6] This whitepaper aims to bridge this knowledge gap by providing an in-depth technical guide on the potential anti-inflammatory properties of this compound, based on the current understanding of pinobanksin and other closely related flavonoids.

Putative Mechanism of Action: Modulation of Key Signaling Pathways

Based on studies of pinobanksin and other flavonoids present in propolis, the anti-inflammatory effects of this compound are likely mediated through the regulation of two central signaling pathways: the NF-κB and the Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., iNOS, COX-2), and adhesion molecules.[8][9]

Pinobanksin has been shown to inhibit the activation of the NF-κB pathway.[6] It is hypothesized that this compound will exert a similar inhibitory effect, thereby reducing the production of a wide array of inflammatory mediators.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress, which is closely linked to inflammation.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Studies on propolis flavonoids, including pinobanksin, have shown activation of the Nrf2 pathway.[6] It is plausible that this compound also promotes the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense and indirectly mitigating inflammation.

Quantitative Data on the Anti-inflammatory Effects of Pinobanksin

The following tables summarize the quantitative data from studies on pinobanksin, which can serve as a benchmark for future investigations into this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Pinobanksin

| Parameter | Cell Line | Treatment | Concentration Range | Result | Reference |

| ROS Reduction | H9c2 | H₂O₂-induced oxidative stress | 5 - 40 µM | Dose-dependent decrease in ROS levels. | [6] |

| HO-1 Expression | H9c2 | H₂O₂-induced oxidative stress | 5 - 40 µM | Dose-dependent increase in HO-1 expression. | [6] |

| Pro-inflammatory Cytokine Expression | H9c2 | LPS-induced inflammation | Not specified | Down-regulated the expression of IL-6 and VCAM. | [6] |

| NO and iNOS Levels | H9c2 | LPS-induced inflammation | Not specified | Inhibited NO production and iNOS levels. | [6] |

| MMP-9 Gene Expression | RAW 264.7 | LPS-induced inflammation | Not specified | Propolis extract containing pinobanksin and its 5-methyl ether reduced MMP-9 expression. | [4][10] |

Recommended Experimental Protocols

To validate the anti-inflammatory properties of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols are based on established methodologies used for similar flavonoids.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or rat cardiomyocyte cell line H9c2 are suitable models.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment Protocol:

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

-

4.1.2. Nitric Oxide (NO) Production Assay

-

Principle: Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

4.1.3. Pro-inflammatory Cytokine Measurement

-

Principle: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA).

-

Methodology: Follow the manufacturer's instructions for the specific ELISA kits.

4.1.4. Western Blot Analysis

-

Principle: Detect the expression levels of key proteins in the inflammatory and antioxidant pathways.

-

Target Proteins: iNOS, COX-2, phosphorylated and total NF-κB p65, IκBα, Nrf2, and HO-1.

-

Methodology:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4.1.5. Real-Time Quantitative PCR (RT-qPCR)

-

Principle: Measure the mRNA expression levels of pro-inflammatory genes.

-

Target Genes: Tnf, Il6, Il1b, Nos2 (iNOS), and Ptgs2 (COX-2).

-

Methodology:

-

Extract total RNA from treated cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

-

Conclusion and Future Directions

This compound represents a compelling yet underexplored natural product with significant potential as an anti-inflammatory agent. Based on the available evidence for its parent compound, pinobanksin, and other related flavonoids, it is highly probable that this compound exerts its effects through the dual modulation of the NF-κB and Nrf2 signaling pathways.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this whitepaper provide a clear framework for such investigations. Key future steps include:

-

Isolation and Purification: Develop efficient methods for the isolation of pure this compound from propolis or through chemical synthesis to enable accurate biological testing.

-

In Vitro Characterization: Conduct comprehensive in vitro studies as described to determine its IC50 values for the inhibition of various inflammatory markers and to confirm its mechanism of action.

-

In Vivo Efficacy: Evaluate the anti-inflammatory effects of this compound in animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.

-

Structure-Activity Relationship (SAR) Studies: Compare the anti-inflammatory potency of this compound with that of pinobanksin and other related flavonoids to understand the contribution of the 5-methyl ether group to its activity.

The exploration of this compound holds promise for the discovery of a novel therapeutic lead for the treatment of inflammatory diseases. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting area.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphenols from Chilean Propolis and Pinocembrin Reduce MMP-9 Gene Expression and Activity in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Antiproliferative Activity of Pinobanksin 5-Methyl Ether: A Technical Overview for Drug Discovery Professionals

Abstract

Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid found in propolis, has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive analysis of its antiproliferative activities against various cancer cell lines. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways and experimental workflows. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel oncology therapeutics.

Introduction

Natural products are a rich source of bioactive compounds with therapeutic potential. Among these, flavonoids have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. Pinobanksin 5-methyl ether is a derivative of pinobanksin, a dihydroflavonol commonly found in honey and propolis. While the parent compound, pinobanksin, has been shown to induce apoptosis in cancer cells, the specific antiproliferative profile of its 5-methyl ether derivative warrants detailed investigation to ascertain its potential as a standalone or adjuvant therapeutic agent.[1] This guide synthesizes the current knowledge on the antiproliferative effects of this compound.

Quantitative Antiproliferative Data

The antiproliferative activity of this compound has been evaluated against a panel of human and murine cancer cell lines. The following table summarizes the available 50% effective concentration (EC50) values, providing a comparative view of its potency across different cancer types.

Table 1: EC50 Values of this compound in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |

| This compound | Murine colon 26-L5 | Colon Carcinoma | >349.3 | [2] |

| Murine B16-BL6 | Melanoma | >349.3 | [2] | |

| Human HT-1080 | Fibrosarcoma | >349.3 | [2] | |

| Human lung A549 | Lung Adenocarcinoma | >349.3 | [2] | |

| M12.C3.F6 | B-cell Lymphoma | Inactive | [3] |

Note: The study by Banskota et al. (2002) reported the activity of this compound as weak, with EC50 values greater than 100 µg/mL (equivalent to >349.3 µM).[2] Another study by Alday et al. (2015) found that this compound did not exhibit antiproliferative activity in M12.C3.F6 cells, in contrast to its parent compound, pinobanksin.[3]

Experimental Methodologies

The evaluation of the antiproliferative activity of this compound typically involves a series of in vitro cell-based assays. The following protocols are representative of the methodologies employed in the cited research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, generally 24 to 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[2][4]

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Visualizing Workflows and Putative Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiproliferative activity of a test compound like this compound.

Caption: A generalized workflow for assessing the antiproliferative effects of a compound.

Putative Signaling Pathways in Flavonoid-Induced Apoptosis

While specific signaling data for this compound is not available, related flavonoids like pinobanksin are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this putative mechanism.

Caption: A putative model of the intrinsic apoptotic pathway potentially modulated by flavonoids.

Discussion and Future Directions

The currently available data suggests that this compound exhibits weak to no antiproliferative activity against the tested cancer cell lines.[2][3] This is in contrast to its parent compound, pinobanksin, which has demonstrated pro-apoptotic effects.[1] The methylation at the 5-position of the A ring may significantly alter the molecule's interaction with biological targets, leading to a reduction in its cytotoxic potential.

Future research should aim to:

-

Screen this compound against a broader panel of cancer cell lines to identify any potential selective activity.

-

Investigate its potential as a modulator of drug resistance or as a chemosensitizing agent in combination with established anticancer drugs.

-

Conduct structure-activity relationship (SAR) studies to understand the impact of methylation and other substitutions on the antiproliferative activity of the pinobanksin scaffold.

-

If any significant activity is identified, elucidate the specific molecular targets and signaling pathways involved.

Conclusion

Based on the limited existing literature, this compound does not appear to be a potent antiproliferative agent when used as a monotherapy. Its utility in oncology may be limited, although further investigation into its potential role in combination therapies or against a wider range of cancer types could be warranted. This technical guide serves as a summary of the current state of knowledge and a foundation for future research in this area.

References

- 1. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mundialsiglo21.com [mundialsiglo21.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]

Pinobanksin 5-methyl ether: A Technical Guide for Researchers

CAS Number: 119309-36-3

This technical guide provides an in-depth overview of Pinobanksin (B127045) 5-methyl ether, a naturally occurring flavonoid with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and related industries, offering comprehensive data on its chemical properties, biological activities, and relevant experimental protocols.